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molecular formula C22H26N2O3 B1468229 4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid CAS No. 1252655-88-1

4-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}benzoic acid

Cat. No. B1468229
M. Wt: 366.5 g/mol
InChI Key: PTAMSLYHEHTWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853215B2

Procedure details

To a stirred suspension of 1 (2 tert-butylphenyl)piperazine dihydrochloride (29 mg, 0.1 mmol) and triethylamine (0.021 mL, 0.3 mmol) in THF (1.0 mL) was added terephthalic acid monomethyl ester chloride (59 mg, 0.3 mmol) at room temperature. After stirring for 2 h at room temperature, saturated sodium hydrogen carbonate solution (1.5 mL) was added to the mixture, and the mixture was extracted with ethyl acetate (2 mL). The organic layer was separated by phase separation filter kit and the filtrate was evaporated in vacuo. The resulting residue was dissolved in DMSO (1 mL) and the solution was purified by preparative HPLC. The eluted fraction was evaporated by air blowing at 60° C. to give a methyl ester of title compound. The obtained ester was dissolved in MeOH (0.5 mL) and THF (0.5 mL), and 1 M NaOH (0.5 mL) was added to the mixture. After stirring for 2 h at 60 deg C., the mixture was neutralized with 1 M hydrochloric acid solution, extracted with ethyl acetate. The organic layer was separated by phase separation filter kit and the filtrate was evaporated under reduced pressure to give a title compound (17.1 mg, 47%). LC/MS (ESI+) m/z 367 [M+H], purity 100%.
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
0.021 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
terephthalic acid monomethyl ester chloride
Quantity
59 mg
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)([CH3:6])([CH3:5])[CH3:4].C(N(CC)CC)C.[Cl-].C[O:28][C:29](=[O:39])[C:30]1[CH:38]=[CH:37][C:33]([C:34](O)=[O:35])=[CH:32][CH:31]=1.C(=O)([O-])O.[Na+]>C1COCC1>[C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[N:13]1[CH2:18][CH2:17][N:16]([C:34]([C:33]2[CH:37]=[CH:38][C:30]([C:29]([OH:39])=[O:28])=[CH:31][CH:32]=2)=[O:35])[CH2:15][CH2:14]1)([CH3:6])([CH3:4])[CH3:5] |f:0.1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
29 mg
Type
reactant
Smiles
Cl.Cl.C(C)(C)(C)C1=C(C=CC=C1)N1CCNCC1
Name
Quantity
0.021 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
terephthalic acid monomethyl ester chloride
Quantity
59 mg
Type
reactant
Smiles
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (2 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated by phase separation
FILTRATION
Type
FILTRATION
Details
filter kit
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in DMSO (1 mL)
CUSTOM
Type
CUSTOM
Details
the solution was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
The eluted fraction was evaporated by air
CUSTOM
Type
CUSTOM
Details
blowing at 60° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=CC=C1)N1CCN(CC1)C(=O)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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